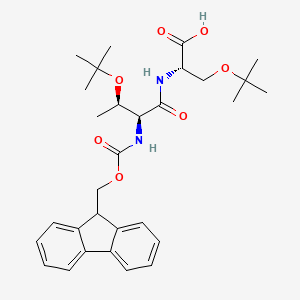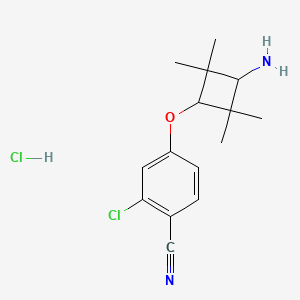
AR antagonist 1 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AR antagonist 1 (hydrochloride) is a potent androgen receptor antagonist. It is commonly used in the synthesis of PROTAC ARD-266, a highly efficient degrader of androgen receptors. This compound binds to E3 ligase ligands with weak binding affinities to VHL protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 1 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of AR antagonist 1 (hydrochloride) typically involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The compound is produced in solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
AR antagonist 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of products depending on the nucleophile used .
科学的研究の応用
AR antagonist 1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs and other complex organic molecules.
Biology: Studied for its effects on androgen receptors and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases related to androgen receptor activity, such as prostate cancer.
Industry: Used in the development of new pharmaceuticals and other chemical products .
作用機序
AR antagonist 1 (hydrochloride) exerts its effects by binding to androgen receptors and inhibiting their activity. This binding prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways that lead to cellular responses. The compound also binds to E3 ligase ligands, which facilitates the degradation of androgen receptors through the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
Enzalutamide: Another potent androgen receptor antagonist used in the treatment of prostate cancer.
Apalutamide: Similar to enzalutamide, used for the treatment of non-metastatic castration-resistant prostate cancer.
Bicalutamide: A non-steroidal anti-androgen used in combination with other treatments for prostate cancer.
Uniqueness
AR antagonist 1 (hydrochloride) is unique in its ability to bind to E3 ligase ligands with weak binding affinities to VHL protein, making it highly effective in the synthesis of PROTACs. This property distinguishes it from other androgen receptor antagonists, which may not have the same binding characteristics .
特性
分子式 |
C15H20Cl2N2O |
|---|---|
分子量 |
315.2 g/mol |
IUPAC名 |
4-(3-amino-2,2,4,4-tetramethylcyclobutyl)oxy-2-chlorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c1-14(2)12(18)15(3,4)13(14)19-10-6-5-9(8-17)11(16)7-10;/h5-7,12-13H,18H2,1-4H3;1H |
InChIキー |
SHISKTDDIFARGI-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide](/img/structure/B12329856.png)

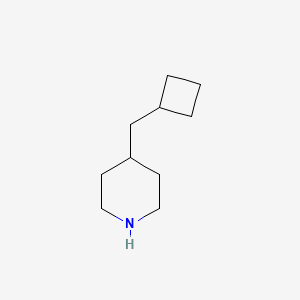
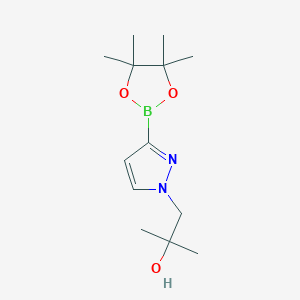
![2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-](/img/structure/B12329882.png)
![2,5-Dimethylbenzo[d]thiazol-6-ol](/img/structure/B12329885.png)
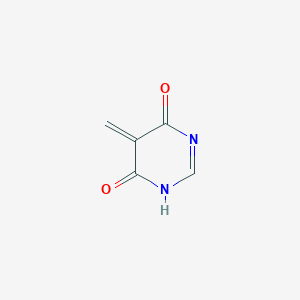

![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B12329911.png)
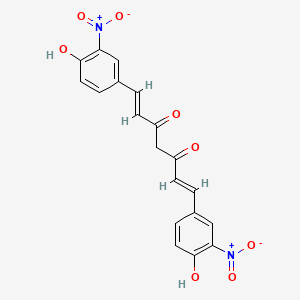
![Benzyl N-[3-(piperazin-1-yl)propyl]carbamate](/img/structure/B12329914.png)

